3-(2,4-Difluorophenyl)propionic acid can be synthesized through various chemical processes. Its classification falls under carboxylic acids due to the presence of a carboxyl functional group (-COOH). The compound's chemical formula is , and it has a CAS number of 134672-70-1. The melting point of this compound ranges from 109°C to 111°C .
The synthesis of 3-(2,4-Difluorophenyl)propionic acid can be accomplished through several methods, primarily involving Friedel-Crafts acylation and subsequent reactions. A notable synthesis route involves the following steps:
The molecular structure of 3-(2,4-Difluorophenyl)propionic acid reveals several key features:
3-(2,4-Difluorophenyl)propionic acid participates in various chemical reactions:
The mechanism of action for 3-(2,4-Difluorophenyl)propionic acid is primarily associated with its interactions in biological systems:
3-(2,4-Difluorophenyl)propionic acid possesses several notable physical and chemical properties:
The applications of 3-(2,4-Difluorophenyl)propionic acid extend across various fields:
The systematic IUPAC name is 3-(2,4-difluorophenyl)propanoic acid, reflecting the propanoic acid chain attached to the 2,4-difluorinated phenyl ring. Key synonyms include:
The term "propionic acid" in common usage reflects historical naming conventions, though IUPAC recommends "propanoic acid" for systematic accuracy [1].
OC(=O)CCC1=C(F)C=C(F)C=C1This string encodes the connectivity: carboxylic acid (–OC(=O)), three-carbon chain (–CCC–), and 2,4-difluorinated benzene ring [3] [10]. XAPRKUUFZCSOTE-UHFFFAOYSA-NA unique identifier enabling database searches and ensuring structural integrity verification [3] [10]. While experimental crystallographic data is limited in the sourced literature, computational analysis predicts key structural features:
Table 1: Structural and Electronic Parameters
| Parameter | Value/Description |
|---|---|
| Bond Lengths (Å) | |
| C1–C7 (Phenyl–Cα) | 1.49 |
| Cα–Cβ | 1.52 |
| Cβ–C(=O) | 1.52 |
| C=O | 1.21 |
| Bond Angles (°) | |
| F1–C2–C3 | 118.5 |
| C1–C7–Cα | 120.3 |
| Torsional Angle (°) | |
| Phenyl–Cα–Cβ–C(=O) | ~65° (gauche) |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5